![molecular formula C12H17NO B2904712 2-[(2-Methoxyphenyl)methyl]pyrrolidine CAS No. 383127-50-2](/img/structure/B2904712.png)
2-[(2-Methoxyphenyl)methyl]pyrrolidine
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Description
Scientific Research Applications
Amine Protection/Deprotection in Organic Synthesis
2-[(2-Methoxyphenyl)methyl]pyrrolidine is utilized in organic synthesis for the protection and deprotection of amine groups. The stability of the urea linkage, which is employed for this purpose, under acidic, alkaline, and aqueous conditions makes it a valuable protecting group .
Synthesis of Vicinal Haloethers
This compound serves as a precursor in the synthesis of vicinal haloethers, which are novel compounds with potential as building blocks in organic synthesis. They can be easily converted into various functional derivatives through intermolecular or intramolecular nucleophilic substitution of halogens .
Pharmaceutical Research
In pharmacology, pyrrolidine derivatives, including this compound, are known for their diverse biological activities. They are used as intermediates in drug research and development for creating new drug candidates with activities such as antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant properties .
Bioactive Molecule Synthesis
The pyrrolidine core is a versatile scaffold in drug discovery, contributing to the stereochemistry of molecules and increasing three-dimensional coverage. This compound’s derivatives are investigated for their target selectivity and biological activities, influencing the design of new drug candidates .
Biochemistry Applications
Pyrrolidinones and pyrrolidinone derivatives, closely related to this compound, are significant in biochemistry for their biological importance. They exhibit a wide range of activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects .
Materials Science
While specific applications in materials science are not directly mentioned, the structural features of this compound make it a candidate for the development of new materials, especially those requiring the incorporation of organic compounds with nitrogen heterocycles .
properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-3-2-5-10(12)9-11-6-4-8-13-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGBCRSPJXTNMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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